molecular formula C21H16N2O4S2 B2621755 2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone CAS No. 690642-81-0

2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone

Cat. No.: B2621755
CAS No.: 690642-81-0
M. Wt: 424.49
InChI Key: OCKZFOSIMJBLQD-UHFFFAOYSA-N
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Description

Key substituents include:

  • Position 5: A 2-furanyl moiety, which may enhance binding affinity due to its electron-rich nature.
  • Position 3: A prop-2-enyl (allyl) group, contributing molecular flexibility and possible reactivity in biological systems.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c1-2-7-23-20(24)18-14(15-4-3-8-25-15)11-28-19(18)22-21(23)29-10-13-5-6-16-17(9-13)27-12-26-16/h2-6,8-9,11H,1,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKZFOSIMJBLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives, furan derivatives, and thienopyrimidinone derivatives. These intermediates are then subjected to coupling reactions, often under specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions may target the double bonds or the thienopyrimidinone ring.

    Substitution: Substitution reactions can occur at various positions on the benzodioxole, furan, or thienopyrimidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Overview

2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include benzodioxole, furan, and thienopyrimidinone moieties, suggest various biological activities that can be harnessed for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds structurally related to 2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating similar thienopyrimidine derivatives, several compounds exhibited significant cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thienopyrimidine derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The presence of the benzodioxole and furan rings may enhance the interaction with microbial targets, leading to effective inhibition .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of intermediates such as benzodioxole derivatives and thienopyrimidinone derivatives. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Industrial Production Methods

For large-scale production, methods are optimized to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often utilized to ensure high-quality output suitable for pharmaceutical applications .

Cytotoxicity Screening

In a comprehensive study involving various thieno[2,3-d]pyrimidine derivatives, the compound was evaluated alongside other related structures for their cytotoxic effects on cancer cell lines. The results indicated that modifications in side chains significantly impacted the cytotoxic activity, highlighting the importance of structure-activity relationships (SAR) in drug development .

CompoundIC50 Values (µmol/L)Cancer Cell Line
5a2.56NCI-H460
5b3.00HepG2
5c3.08HCT-116

This table summarizes the cytotoxic activities observed in the study, demonstrating the potential of these compounds as effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison with Analogues

Table 1: Substituent Analysis of Thieno[2,3-d]pyrimidinone Derivatives
Compound Name Position 2 Substituent Position 5 Substituent Position 3 Substituent Key Features
Target Compound 1,3-Benzodioxol-5-ylmethylthio 2-Furanyl Prop-2-enyl High lipophilicity, flexible allyl
2-((2-(Benzodioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)-3-phenyl analogue Benzodioxol-oxoethylthio 2-Furanyl Phenyl Increased rigidity (phenyl)
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl) Benzylsulfanyl 4-Fluorophenyl Allyl Fluorine enhances electronic effects
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one None Phenyl None Simpler structure, reduced activity

Key Observations :

  • The 4-fluorophenyl group in introduces electron-withdrawing effects, which may alter receptor binding compared to the target’s 2-furanyl .

Physicochemical Properties :

  • Lipophilicity : The benzodioxol and furan groups increase aromaticity, likely enhancing membrane permeability but reducing aqueous solubility.
  • Stability : The allyl group may confer susceptibility to oxidation, necessitating stabilization strategies in formulation.
  • Acid Dissociation Constant (pKa) : Predicted pKa of -0.90 (similar to ) suggests neutrality under physiological conditions, favoring cellular uptake .

Pharmacological Activity Comparison

Insights :

  • The 2-furanyl group in the target compound aligns with antimicrobial activity observed in , though its efficacy against Gram-negative strains requires validation.
  • The absence of a fluorophenyl group (cf. ) may reduce kinase inhibition but could mitigate toxicity risks.

Biological Activity

The compound 2-(1,3-benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone is a heterocyclic organosulfur compound with potential therapeutic applications. Its structural complexity and unique functional groups suggest various biological activities, particularly in pharmacology.

Chemical Structure

The compound has the following chemical formula: C17H14N2O2SC_{17}H_{14}N_{2}O_{2}S. It features a benzodioxole moiety, a furanyl group, and a thieno[2,3-d]pyrimidinone core, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(1,3-benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone exhibit significant antimicrobial properties. A study found that derivatives of thieno[2,3-d]pyrimidinones showed potent antibacterial and antifungal activities against various strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidinones

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Inhibition of Cytochrome P450

Another significant aspect of this compound's biological activity is its potential to inhibit cytochrome P450 enzymes. This inhibition can affect drug metabolism and has implications for pharmacokinetics and drug interactions .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the benzodioxole and thieno[2,3-d]pyrimidinone structures suggests that it may act through multiple pathways:

  • Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, it may alter the metabolic pathways of other drugs.
  • Antimicrobial Mechanism : The structural components may disrupt bacterial cell wall synthesis or function as enzyme inhibitors within microbial cells.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various derivatives of thieno[2,3-d]pyrimidinones, one derivative showed remarkable efficacy against resistant strains of Staphylococcus aureus. The study indicated that the compound's mechanism involved disrupting the bacterial membrane integrity .

Case Study 2: Pharmacokinetics

A pharmacokinetic study highlighted that compounds with similar structures exhibited altered absorption rates when co-administered with common antibiotics. This suggests that the compound could influence the bioavailability of other drugs through competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone

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